molecular formula C12H11ClN2OS2 B15007177 Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl-

Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl-

Cat. No.: B15007177
M. Wt: 298.8 g/mol
InChI Key: VNDKVRPZDLMDAF-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE, often involves the reaction of hydrazonoyl halides with various precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields thiazole derivatives . Other methods include the Hantzsch thiazole synthesis, Cook–Heilbron synthesis, and Herz synthesis .

Industrial Production Methods

Industrial production of thiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and dichloromethane .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets and pathways in biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or blocking receptors. This can lead to antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11ClN2OS2

Molecular Weight

298.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H11ClN2OS2/c13-10-3-1-9(2-4-10)7-17-8-11(16)15-12-14-5-6-18-12/h1-6H,7-8H2,(H,14,15,16)

InChI Key

VNDKVRPZDLMDAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=NC=CS2)Cl

Origin of Product

United States

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